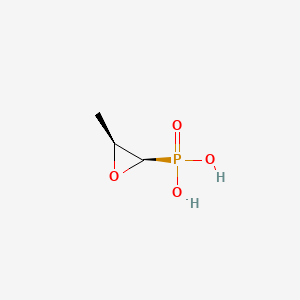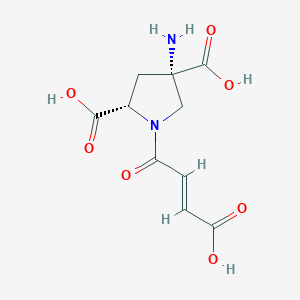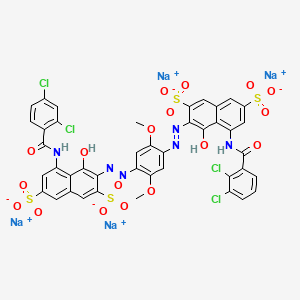
Kinetin
概述
描述
激动素,又称 N6-糠酰腺嘌呤,是一种合成的植物激素,属于细胞分裂素类。它最早由 Carlos O. Miller 和 Skoog 等人从高压灭菌的鲱鱼精子 DNA 中分离出来,因为其具有促进细胞分裂的活性。激动素广泛应用于植物组织培养,以诱导愈伤组织形成和再生芽组织。 最初认为它是从 DNA 中脱氧腺苷残基产生的产物,但后来的研究证实它在包括人类和植物在内的各种生物体的 DNA 中天然存在 .
作用机制
激动素通过与植物细胞中的细胞分裂素受体结合发挥作用,触发一系列促进细胞分裂和生长的分子事件。在哺乳动物细胞中,激动素已被证明通过与特定的细胞蛋白(如腺嘌呤磷酸核糖转移酶和腺苷受体 A2A)结合来减轻氧化应激。 这些相互作用有助于保护细胞免受氧化损伤并促进细胞存活 .
生化分析
Biochemical Properties
Kinetin is involved in several biochemical reactions, primarily regulating cell division and growth. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help mitigate the effects of oxidative stress by neutralizing reactive oxygen species. Additionally, this compound influences the activity of proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, which play a role in cell proliferation and differentiation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In plant cells, this compound promotes cell division and differentiation, leading to enhanced growth and development . It also influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to upregulate the expression of genes involved in stress responses, such as heat shock proteins and antioxidant enzymes . In mammalian cells, this compound has been found to mitigate the effects of oxidative stress and promote cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of signaling events that lead to its biological effects . It can activate or inhibit enzymes involved in various metabolic pathways, such as those related to oxidative stress responses. Additionally, this compound influences gene expression by modulating the activity of transcription factors, leading to the upregulation or downregulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light, temperature, and pH . Over time, this compound may degrade, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, such as promoting cell survival and reducing oxidative stress in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote cell survival and reduce oxidative stress . At high doses, this compound can have toxic or adverse effects, such as inducing cell death or causing oxidative damage . Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress responses and cell signaling . It interacts with enzymes such as superoxide dismutase and catalase, which play a role in neutralizing reactive oxygen species. This compound also affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in various biochemical reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the uptake and localization of this compound within the cell, ensuring its availability for biological processes. This compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is often localized in the nucleus and mitochondria, where it can influence gene expression and cellular metabolism . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, ensuring its proper localization and function within the cell .
准备方法
合成路线和反应条件
激动素可以通过多种方法合成。一种常见的方法是糠醛与腺嘌呤反应。该过程通常包括在酸催化剂存在下加热腺嘌呤与糠醛,形成 N6-糠酰腺嘌呤。反应条件,如温度和 pH 值,被仔细控制以优化激动素的产率。
工业生产方法
在工业环境中,激动素是使用类似的合成路线,但以更大的规模生产的。该过程涉及使用高纯度试剂和先进设备,以确保一致的质量和产率。最终产品通常通过结晶或色谱法进行纯化,以获得纯形式的激动素。
化学反应分析
反应类型
激动素会经历各种化学反应,包括氧化、还原和取代。
氧化: 激动素可以被氧化形成激动素核苷,一种具有潜在生物活性的衍生物。
还原: 还原反应可以改变激动素上的官能团,改变其生物学特性。
取代: 取代反应可以将不同的官能团引入激动素分子,从而潜在地增强其活性或稳定性。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。反应通常在受控温度和 pH 条件下进行。
还原: 在温和条件下使用硼氢化钠或氢化铝锂等还原剂,以防止激动素分子降解。
取代: 各种亲核试剂可用于取代反应,通常在催化剂存在下以促进反应。
形成的主要产物
从这些反应形成的主要产物包括激动素核苷、还原的激动素衍生物和取代的激动素类似物。这些产物可能具有不同的生物活性和应用。
科学研究应用
激动素具有广泛的科学研究应用:
化学: 激动素用作模型化合物来研究细胞分裂素的合成和反应性。它也用于开发细胞分裂素类似物的新的合成路线。
生物学: 在植物生物学中,激动素用于研究细胞分裂、生长和分化。它通常用于组织培养以诱导愈伤组织形成和芽再生。
医学: 激动素由于其抗氧化特性,具有潜在的治疗应用。正在研究其在减轻氧化应激方面的作用,以及其在抗衰老治疗中的潜在用途。
工业: 激动素用于农业以提高作物产量和改善植物的抗逆性。它还用于观赏植物的生产和基于组织培养的繁殖。
相似化合物的比较
激动素在细胞分裂素中是独一无二的,因为它具有合成来源和特定的生物活性。类似的化合物包括:
异戊烯基腺嘌呤: 一种具有类似促进细胞分裂活性的天然细胞分裂素。
反式玉米素: 另一种天然细胞分裂素,以其在促进细胞分裂和生长中的作用而闻名。
二氢玉米素: 玉米素的衍生物,具有增强的稳定性和活性。
激动素因其合成来源及其可用作各种研究应用中的模型化合物而脱颖而出。其独特的特性使其成为基础和应用研究中宝贵的工具。
属性
IUPAC Name |
N-(furan-2-ylmethyl)-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9/h1-3,5-6H,4H2,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANMHLXAZMSUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
| Record name | kinetin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Kinetin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9035175 | |
| Record name | Kinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [MSDSonline], Solid | |
| Record name | Kinetin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5757 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Kinetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in cold water, methanol, ethanol. Freely soluble in dilute aqueous hydrochloric acid or sodium hydroxide. | |
| Record name | KINETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7429 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Platelets from absolute ethanol | |
CAS No. |
525-79-1 | |
| Record name | Kinetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kinetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kinetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11336 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | kinetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purin-6-amine, N-(2-furanylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Kinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furfuryl(purin-6-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KINETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P39Y9652YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KINETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7429 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Kinetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
266-267 °C, 266.50 °C. @ 760.00 mm Hg | |
| Record name | KINETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7429 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Kinetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of kinetin?
A1: this compound has the molecular formula C10H9N5O and a molecular weight of 215.21 g/mol.
Q2: How does this compound interact with plant cells and what are the downstream effects?
A: While the precise mechanism of action remains elusive, this compound is known to influence various physiological processes in plants, including cell division, differentiation, and senescence. [, , , ]. It's suggested that this compound might interact with specific receptor proteins within plant cells, triggering signaling cascades that regulate gene expression related to growth and development. [, , ]. For instance, research indicates that this compound can promote the formation of polyribosomes in lettuce seeds, potentially enhancing protein synthesis essential for germination []. Further studies are necessary to fully elucidate the intricate molecular interactions and signaling pathways governing this compound's effects on plant physiology.
Q3: Has this compound been used in tissue culture media, and if so, what are the observations?
A: Yes, this compound is frequently incorporated into plant tissue culture media to promote shoot proliferation and regeneration. Research on 'Matthiola incana' revealed that incorporating 0.5-2 mg/L of this compound into the MS (Murashige and Skoog) basal medium effectively induced both shoot and root formation from single-node explants []. Further studies have shown that this compound can induce somatic embryogenesis in various plant species, including carnation and pineapple [, ].
Q4: Does this compound exhibit any catalytic properties?
A4: Based on the available research, this compound does not appear to possess direct catalytic properties in the conventional sense of enzymatically facilitating chemical reactions. Its biological activity primarily stems from its role as a signaling molecule, influencing various cellular processes.
Q5: Have there been any computational studies on this compound's interactions?
A5: While specific computational modeling details are limited in the provided research, there's potential for utilizing computational chemistry techniques to further investigate this compound's interactions. Molecular docking simulations could help predict binding affinities and interactions between this compound and potential target proteins, shedding light on its mechanism of action. Additionally, quantitative structure-activity relationship (QSAR) studies could explore the relationship between this compound's structure and its observed biological effects.
Q6: What are the known in vitro and in vivo effects of this compound?
A: this compound has demonstrated a variety of effects in both in vitro and in vivo settings, mainly in the context of plant physiology. In vitro studies, particularly using plant tissue cultures, have highlighted its ability to promote cell division, shoot proliferation, and somatic embryogenesis [, , , ]. In vivo studies have explored its potential to enhance crop yield and mitigate the adverse effects of environmental stresses, such as salinity, in plants like wheat and chickpea [, , ]. For instance, foliar application of this compound was found to improve growth parameters, photosynthetic rate, and ion homeostasis in salt-stressed wheat cultivars []. Similarly, this compound application has shown promise in enhancing the growth and yield of chickpea under drought stress []. Notably, this compound's effects often appear to be concentration-dependent and can vary depending on the plant species and the specific physiological process under investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














